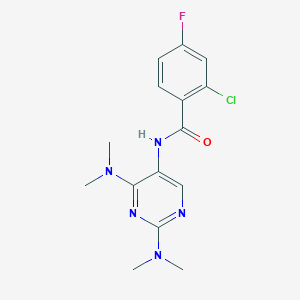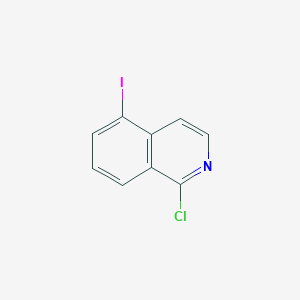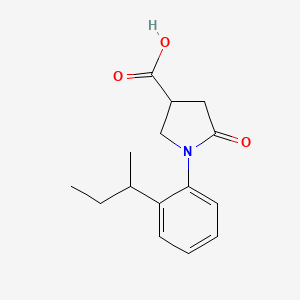
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, also known as BAY 60-6583, is a selective adenosine A2B receptor agonist. It was first synthesized in 2005 by scientists at Bayer Schering Pharma AG. Since then, it has been extensively studied for its potential applications in various fields including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione, belonging to the purine derivative family, has been explored in various synthetic pathways demonstrating significant biological activities. A related study highlighted the synthesis of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones, which include similar ethoxyethyl groups and have shown high antimicrobial activity against bacterial and fungal strains. This underscores the potential of ethoxyethyl-bearing compounds for developing new antimicrobial agents (Ashok et al., 2015).
Role in Organic Synthesis
In organic synthesis, derivatives similar to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione have been utilized as intermediates for constructing complex molecules. For instance, brominated compounds have been effectively used in the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the versatility of bromo and ethoxyethyl groups in facilitating cyclization reactions to yield heterocyclic compounds with potential biological activities (Majumdar et al., 2001).
Photolysis and Dimerization Reactions
The unique structure of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione suggests its potential in photolysis and dimerization reactions. Similar compounds have been synthesized through photolysis, leading to spiro-dienone compounds, indicating the capability of bromo and ethoxyethyl substituents in promoting photo-induced reactions for synthesizing complex organic molecules (Horii et al., 1974).
Crystal Structure and Molecular Interactions
Research on compounds with structural similarities to 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione has also focused on their crystal structures and intermolecular interactions. For instance, a detailed quantitative analysis of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, suggesting the potential application of such molecules in designing new materials. This points to the importance of structural studies in understanding the material properties of bromo and ethoxyethyl-bearing compounds (Shukla et al., 2020).
Eigenschaften
IUPAC Name |
8-bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPYGKQNZGERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)


![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)
![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)
![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)